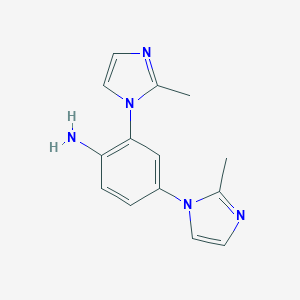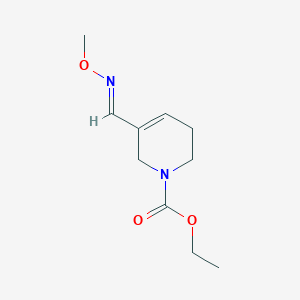
Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, also known as MDPV, is a synthetic cathinone that belongs to the family of psychoactive substances known as bath salts. MDPV is a potent stimulant that has been known to cause serious health problems, including addiction, psychosis, and death. Despite the dangers associated with MDPV, it has been widely used as a recreational drug and has been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate acts as a potent inhibitor of the dopamine transporter, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the stimulant effects of Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate also acts as a norepinephrine reuptake inhibitor, which leads to an increase in norepinephrine levels in the brain. This increase in norepinephrine levels is responsible for the sympathomimetic effects of Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate.
Effets Biochimiques Et Physiologiques
Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been shown to have a number of biochemical and physiological effects. These effects include increased heart rate, blood pressure, and body temperature. Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate also causes vasoconstriction, which can lead to tissue damage and organ failure. In addition, Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been shown to cause oxidative stress, which can lead to cell damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has a number of advantages and limitations for lab experiments. One advantage of Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is that it is a potent stimulant that can be used to study the effects of dopamine and norepinephrine on the brain. Another advantage of Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is that it is relatively easy to synthesize, which makes it readily available for research purposes. One limitation of Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is that it is a highly addictive substance that can be dangerous to handle. Another limitation of Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is that it has a high potential for abuse, which can make it difficult to use in research studies.
Orientations Futures
There are a number of future directions for research on Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. One direction is to study the potential therapeutic applications of Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate, particularly in the treatment of Parkinson's disease, depression, anxiety, and ADHD. Another direction is to study the long-term effects of Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate on the brain and body, particularly in terms of addiction and organ damage. Finally, future research could focus on developing safer and more effective treatments for the conditions that Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is being studied for.
Méthodes De Synthèse
Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate can be synthesized by reacting 3,4-methylenedioxyphenylpropan-2-one with methylamine and formaldehyde. The resulting product is then treated with hydrochloric acid to produce Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate. The synthesis of Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has a high affinity for the dopamine transporter, which makes it a potential candidate for the treatment of Parkinson's disease. Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate has also been studied for its potential use in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Propriétés
Numéro CAS |
145071-30-3 |
|---|---|
Nom du produit |
Ethyl 3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate |
Formule moléculaire |
C10H16N2O3 |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
ethyl 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O3/c1-3-15-10(13)12-6-4-5-9(8-12)7-11-14-2/h5,7H,3-4,6,8H2,1-2H3/b11-7+ |
Clé InChI |
QLCOVBRPOYSITR-YRNVUSSQSA-N |
SMILES isomérique |
CCOC(=O)N1CCC=C(C1)/C=N/OC |
SMILES |
CCOC(=O)N1CCC=C(C1)C=NOC |
SMILES canonique |
CCOC(=O)N1CCC=C(C1)C=NOC |
Autres numéros CAS |
145071-30-3 |
Synonymes |
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-5-((methoxyimino)methyl)-, ethyl ester, (E)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



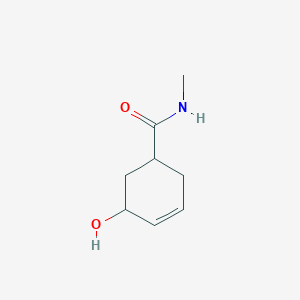
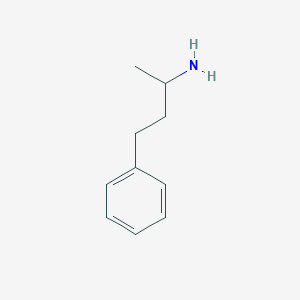
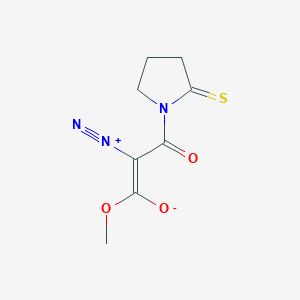
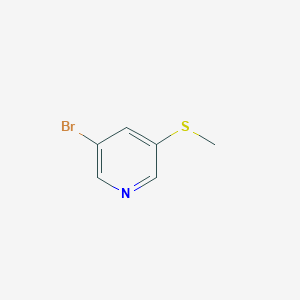
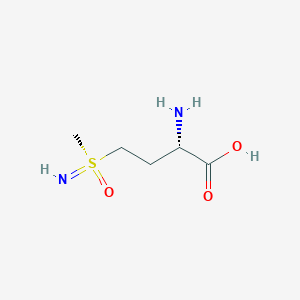
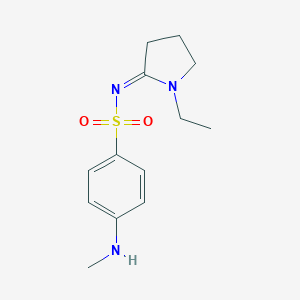
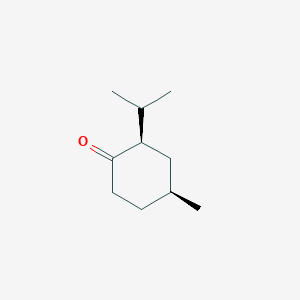
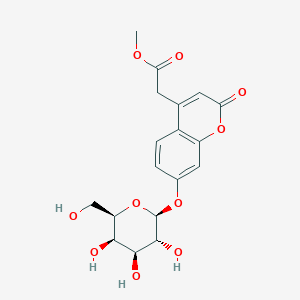
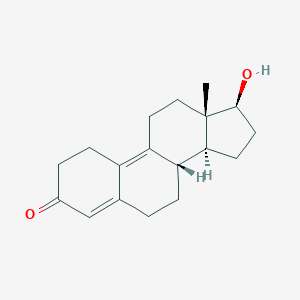


![N-{2-[Cyclopropyl(isopropyl)amino]ethyl}acetamide](/img/structure/B141255.png)
![[2-(Chloromethyl)phenyl]methanol](/img/structure/B141259.png)
